

Application Notes and Protocols for Studying Ribosomal Translation Errors Using Paromomycin

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Compound of Interest

Compound Name: *Paromomycin*

Cat. No.: *B158545*

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These application notes provide a comprehensive overview and detailed protocols for utilizing the aminoglycoside antibiotic **paromomycin** as a tool to investigate ribosomal translation errors. **Paromomycin** induces misreading of the genetic code and promotes read-through of premature termination codons (PTCs), making it a valuable agent for studies in ribosome fidelity, nonsense suppression, and the development of therapeutic strategies for genetic diseases caused by nonsense mutations.

Introduction to Paromomycin and Ribosomal Translation Errors

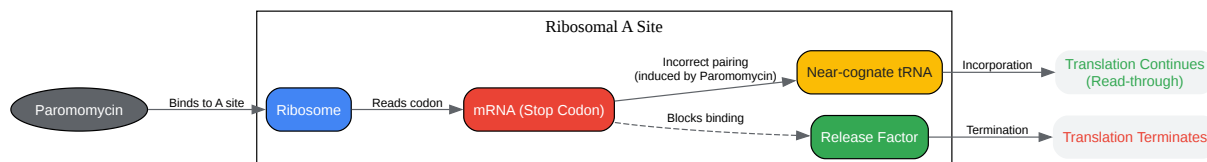
Paromomycin is an aminoglycoside antibiotic that binds to the A site of the small ribosomal subunit. This binding stabilizes a conformation of the ribosome that reduces the accuracy of codon-anticodon recognition, leading to two primary types of translational errors:

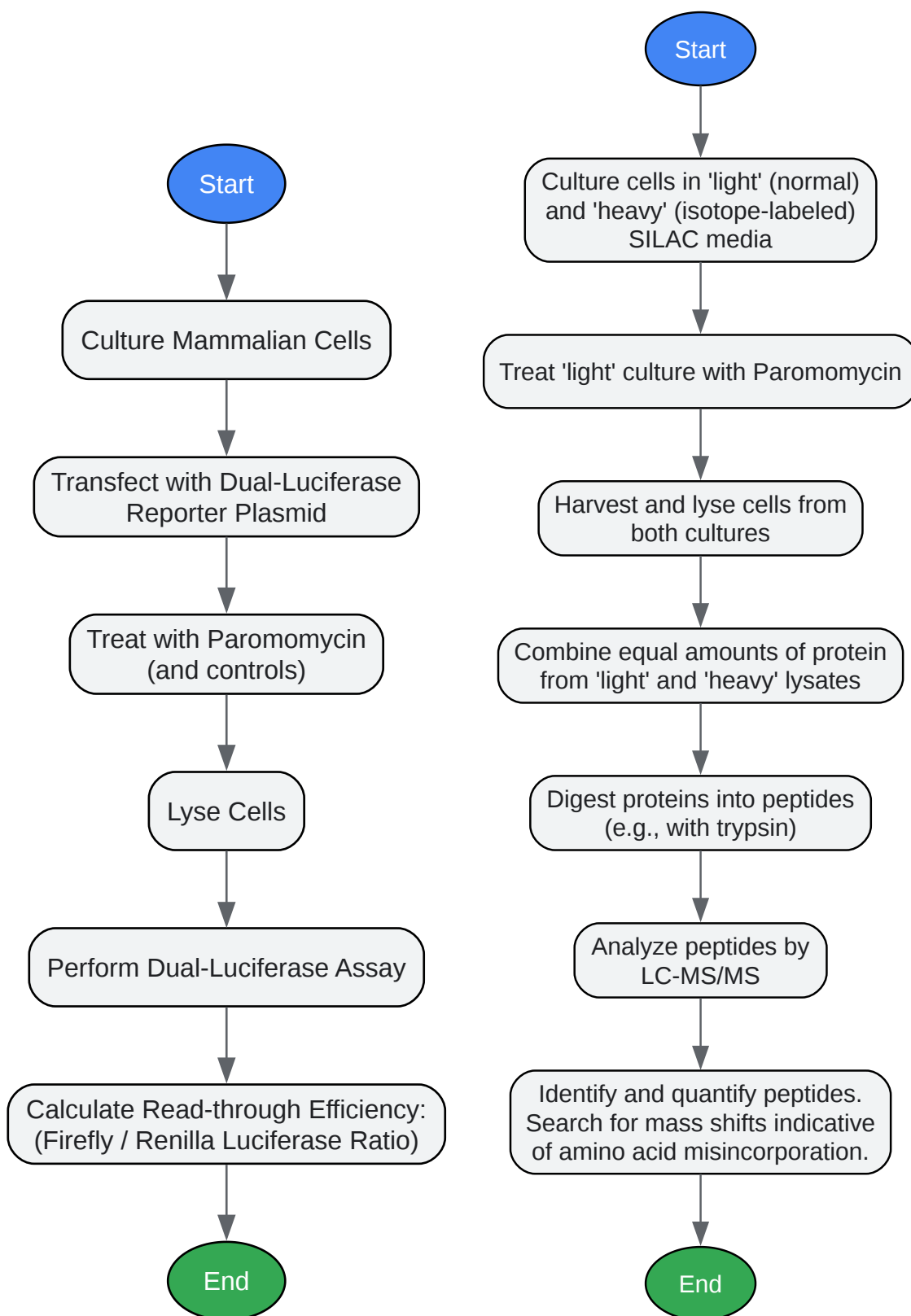
- **Amino Acid Misincorporation:** The incorporation of an incorrect amino acid at a sense codon.
- **Nonsense Suppression (Read-through):** The failure to recognize a stop codon (UAA, UAG, or UGA), resulting in the insertion of an amino acid and continued translation to the next in-frame stop codon.

These properties of **paromomycin** have been harnessed in various experimental systems to study the mechanisms of translational fidelity and to explore its potential as a therapeutic agent for genetic disorders caused by nonsense mutations, such as cystic fibrosis and Duchenne muscular dystrophy.[1][2]

Mechanism of Paromomycin-Induced Translational Errors

Paromomycin binds to the decoding center of the 16S rRNA (in prokaryotes) or 18S rRNA (in eukaryotes).[3] This binding event induces a conformational change in the ribosome, flipping out two key adenine residues (A1492 and A1493 in *E. coli*) from helix 44.[3] This "flipped-out" conformation mimics the state of the ribosome when a correct codon-anticodon pair is formed, thereby lowering the free-energy barrier for aminoacyl-tRNA accommodation. This reduced stringency in codon recognition allows near-cognate aminoacyl-tRNAs to be incorporated more frequently, leading to misreading of sense codons and read-through of stop codons.[3]





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References

- 1. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 2. mdpi.com [mdpi.com]
- 3. Paromomycin binding induces a local conformational change in the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
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